3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile
Overview
Description
3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile, also known as MPTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
- Application : The compound 3-methyl-5-(piperazin-1-ylcarbonyl)-1,2-oxazole hydrochloride is used in proteomics research .
- Application : Indole derivatives, which may include similar compounds to “3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile”, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method of Application : These compounds are typically synthesized and then tested in vitro for their biological activity .
- Results or Outcomes : The results vary depending on the specific derivative and biological activity being tested. For example, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
- Application : A series of piperazin-1-yl substituted unfused heterobiaryls, which may include similar compounds to “3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile”, was synthesized as ligands of the 5-HT7 receptors .
- Method of Application : These compounds are synthesized and their binding affinity to the 5-HT7 receptors is tested .
- Results or Outcomes : The goal of this project was to elucidate the structural features that affect the 5-HT7 binding affinity of this class of compounds .
Scientific Field: Proteomics Research
Scientific Field: Pharmacology
Scientific Field: Neuropharmacology
- Application : Certain indole derivatives, which may include similar compounds, have shown inhibitory activity against influenza A and Coxsackie B4 virus .
- Method of Application : These compounds are synthesized and then tested in vitro for their antiviral activity .
- Results or Outcomes : The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
- Application : The compound 3-((4-(3,4-dichlorobenzyl)piperazin-1-yl)methyl)-1H-indole has shown potential against cancer cell lines .
- Method of Application : The cytotoxicity of the compound was tested on three cell lines: human liver (HUH7), breast (MCF7), and colon (HCT116) .
- Results or Outcomes : The most potent compound against cancer cell lines was 3-((4-(3,4-dichlorobenzyl)piperazin-1-yl)methyl)-1H-indole .
Scientific Field: Antiviral Research
Scientific Field: Cancer Research
- Application : Indole derivatives, which may include similar compounds, have shown antimicrobial activity .
- Method of Application : These compounds are synthesized and then tested in vitro for their antimicrobial activity .
- Results or Outcomes : The results vary depending on the specific derivative and microbial strain being tested .
- Application : Certain indole derivatives have shown antidiabetic activity .
- Method of Application : These compounds are typically synthesized and then tested in vitro for their antidiabetic activity .
- Results or Outcomes : The results vary depending on the specific derivative and model of diabetes being used .
Scientific Field: Antimicrobial Research
Scientific Field: Antidiabetic Research
Scientific Field: Antimalarial Research
properties
IUPAC Name |
3-methyl-5-piperazin-1-yl-1,2-thiazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S/c1-7-8(6-10)9(14-12-7)13-4-2-11-3-5-13/h11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFBJODHCIYRQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C#N)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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